[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a trifluoromethyl benzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Trifluoromethyl Benzenecarboxylate Moiety: This final step can be accomplished through esterification or amidation reactions, depending on the specific functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group.
Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be studied for its efficacy in treating diseases, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the aromatic groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzoate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-(trifluoromethyl)benzenecarboxylate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(trifluoromethyl)benzenecarboxylate
Uniqueness
The presence of the trifluoromethyl group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-13-4-6-15(7-5-13)24-9-14(22-23-24)10-26-16(25)11-2-1-3-12(8-11)17(19,20)21/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJCCXQEFSDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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